molecular formula C11H8I2N2O B14085212 2-Benzyl-4,5-diiodopyridazin-3(2H)-one CAS No. 825634-22-8

2-Benzyl-4,5-diiodopyridazin-3(2H)-one

Cat. No.: B14085212
CAS No.: 825634-22-8
M. Wt: 438.00 g/mol
InChI Key: UZXVWUNZHIVPPI-UHFFFAOYSA-N
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Description

2-Benzyl-4,5-diiodopyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,5-diiodopyridazin-3(2H)-one typically involves the iodination of a pyridazinone precursor. One possible route is:

    Starting Material: 2-Benzylpyridazin-3(2H)-one.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,5-diiodopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of iodine with azide would yield 2-Benzyl-4,5-diazidopyridazin-3(2H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,5-diiodopyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms could enhance its binding affinity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4,5-dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of iodine.

    2-Benzyl-4,5-dibromopyridazin-3(2H)-one: Bromine atoms instead of iodine.

    2-Benzyl-4,5-difluoropyridazin-3(2H)-one: Fluorine atoms instead of iodine.

Uniqueness

The uniqueness of 2-Benzyl-4,5-diiodopyridazin-3(2H)-one lies in the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, potentially leading to unique interactions with biological targets or other molecules.

Properties

CAS No.

825634-22-8

Molecular Formula

C11H8I2N2O

Molecular Weight

438.00 g/mol

IUPAC Name

2-benzyl-4,5-diiodopyridazin-3-one

InChI

InChI=1S/C11H8I2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

UZXVWUNZHIVPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)I)I

Origin of Product

United States

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